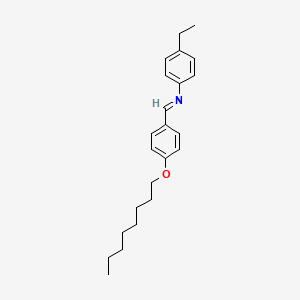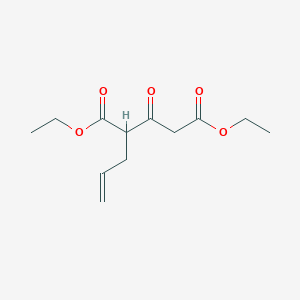
4-ethylbenzenediazonium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. In this case, the diazonium group is attached to a benzene ring substituted with an ethyl group at the para position. Diazonium salts are known for their versatility in organic synthesis, particularly in the preparation of azo compounds and various aromatic derivatives.
準備方法
4-ethylbenzenediazonium chloride can be synthesized through the diazotization of 4-ethylaniline. The process involves the reaction of 4-ethylaniline with nitrous acid, which is typically generated in situ by the reaction of sodium nitrite with hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows:
- Dissolve 4-ethylaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial production methods for diazonium salts often involve similar principles but are scaled up and optimized for efficiency and safety.
化学反応の分析
4-ethylbenzenediazonium chloride undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds. For example:
- Reaction with water to form 4-ethylphenol.
- Reaction with potassium iodide to form 4-ethyliodobenzene.
- Sandmeyer reactions with copper(I) chloride or bromide to form 4-ethylchlorobenzene or 4-ethylbromobenzene, respectively .
-
Coupling Reactions: : Diazonium salts can couple with phenols or aromatic amines to form azo compounds. For instance, coupling with phenol in an alkaline medium produces azo dyes .
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aromatic amine.
科学的研究の応用
4-ethylbenzenediazonium chloride has several applications in scientific research and industry:
-
Chemistry: : It is used as an intermediate in the synthesis of various aromatic compounds and azo dyes. The versatility of diazonium salts in substitution and coupling reactions makes them valuable in organic synthesis .
-
Biology and Medicine: : Diazonium salts have been explored for their potential in bioconjugation and labeling of biomolecules. They can be used to modify proteins and nucleic acids for various biochemical applications .
-
Industry: : Azo dyes derived from diazonium salts are widely used in the textile, food, and cosmetic industries. These dyes are known for their vibrant colors and stability .
作用機序
The mechanism of action of 4-ethylbenzenediazonium chloride in its reactions involves the formation of a highly reactive diazonium ion. This ion can undergo nucleophilic substitution, where the diazonium group is replaced by a nucleophile, or coupling reactions, where it forms a bond with another aromatic ring. The diazonium ion acts as an electrophile, making it susceptible to attack by nucleophiles .
類似化合物との比較
4-ethylbenzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride, 4-methylbenzenediazonium chloride, and 4-chlorobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents on the benzene ring:
Benzenediazonium Chloride: Lacks any substituent on the benzene ring, making it a more general reagent in diazonium chemistry.
4-methylbenzenediazonium Chloride: Contains a methyl group, which can influence the reactivity and stability of the diazonium ion.
4-chlorobenzenediazonium Chloride: Contains a chlorine atom, which can affect the electrophilicity of the diazonium ion and its subsequent reactions.
The presence of the ethyl group in this compound can influence its reactivity and the types of products formed in its reactions, making it unique among diazonium salts.
特性
CAS番号 |
41888-23-7 |
|---|---|
分子式 |
C8H9ClN2 |
分子量 |
168.62 g/mol |
IUPAC名 |
4-ethylbenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
RTOQVUVFZFFIML-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=C(C=C1)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)







![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)



